2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime typically involves the reaction of 2-phenyl-1-[4-(trifluoromethyl)phenyl]ethanone with hydroxylamine hydrochloride in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
Oxidation: Formation of nitriles and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptor sites, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Fluvoxamine: An antidepressant with a similar structure, used to treat obsessive-compulsive disorder (OCD) and depression.
Desfluoro Fluvoxamine: A derivative of fluvoxamine with similar pharmacological properties.
Uniqueness
2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime is unique due to its specific trifluoromethyl and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its use as a fluvoxamine impurity makes it valuable in pharmaceutical research and quality control .
Properties
Molecular Formula |
C17H17F3N2O |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
2-[(Z)-[2-phenyl-1-[4-(trifluoromethyl)phenyl]ethylidene]amino]oxyethanamine |
InChI |
InChI=1S/C17H17F3N2O/c18-17(19,20)15-8-6-14(7-9-15)16(22-23-11-10-21)12-13-4-2-1-3-5-13/h1-9H,10-12,21H2/b22-16- |
InChI Key |
VXZVMQOMRJLTTR-JWGURIENSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/OCCN)/C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NOCCN)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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